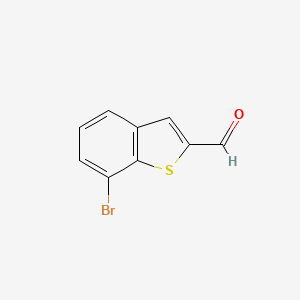

7-Bromo-1-benzothiophene-2-carbaldehyde

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Patterns

7-Bromo-1-benzothiophene-2-carbaldehyde crystallizes in a monoclinic system, as inferred from studies of related benzothiophene derivatives. The sulfur atom in the thiophene ring adopts a trigonal planar geometry, while the bromine substituent at the 7-position exhibits tetrahedral hybridization. Key bond lengths include the C–Br bond (~1.89–1.92 Å) and C=O (~1.20–1.25 Å), consistent with covalent single and double bonds, respectively.

X-ray diffraction data for structurally analogous compounds reveal hydrogen-bonded dimers and π-π stacking interactions between aromatic rings, which likely influence the packing arrangement of this compound. The aldehyde group participates in intermolecular interactions, such as C=O···Br halogen bonding, as observed in brominated benzothiophene diols.

Table 1: Bond Lengths in this compound

| Bond Type | Length (Å) | Reference |

|---|---|---|

| C–Br | 1.89–1.92 | |

| C=O | 1.20–1.25 | |

| C–S (thiophene) | 1.72–1.74 |

Electronic Configuration and Aromaticity Considerations

The benzothiophene core exhibits aromatic stabilization due to conjugation across the five-membered sulfur-containing ring. The aldehyde group at the 2-position enhances electrophilicity through resonance, while the bromine atom at the 7-position introduces inductive electron-withdrawing effects. This combination creates a molecule with distinct electronic properties, including:

- Aromatic resonance : Delocalization of π-electrons across the fused benzene-thiophene system.

- Aldehyde reactivity : Susceptibility to nucleophilic addition and oxidation reactions.

The bromine substituent’s electron-withdrawing nature reduces the electron density of the thiophene ring, potentially altering its reactivity compared to non-brominated analogs.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR :

- Aldehyde proton : A singlet at ~10 ppm due to deshielding by the electron-withdrawing carbonyl group.

- Aromatic protons : Peaks in the 7.2–8.3 ppm range, with splitting patterns dependent on bromine’s electronic effects.

- Thiophene-adjacent protons : Upfield shifts (6.5–7.0 ppm) due to sulfur’s electron-donating influence.

Carbon-13 NMR :

- Carbonyl carbon : ~190–200 ppm.

- Aromatic carbons : Signals in the 120–150 ppm range, with bromine-substituted carbons appearing downfield.

Table 2: Key NMR Shifts for this compound

| Proton/Carbon Type | Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (H) | 9.8–10.2 | Singlet |

| Aromatic (H) | 7.2–8.3 | Multiplet |

| Carbonyl (C=O) | 190–200 | – |

Infrared (IR) Vibrational Mode Analysis

Key absorption bands :

- C=O stretch : Strong band at ~1700 cm⁻¹, characteristic of aldehydes.

Properties

IUPAC Name |

7-bromo-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOXBUGMGGJMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Points:

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)

- Conditions : Usually carried out at low temperatures (0–10°C) to enhance selectivity

- Yield : Reported yields vary, with bromination of benzothiophene generally yielding around 60-70% for the 3-bromo intermediate, which can be further manipulated to target the 7-position via directed ortho-lithiation or electrophilic substitution strategies.

Example:

Bromination of benzothiophene using Br₂ in acetic acid or in the presence of a Lewis acid catalyst (e.g., FeBr₃) can lead to regioselective bromination at the 7-position, facilitated by the electron-rich nature of the heterocyclic ring.

Directed Lithiation and Formylation

Following bromination, the key step involves lithiation at the desired position, followed by formylation to introduce the aldehyde group at the 2-position of the benzothiophene ring system.

Procedure:

- Lithiation : Treatment of the brominated benzothiophene with n-butyllithium (n-BuLi) at low temperatures (−78°C) induces lithium-halogen exchange.

- Formylation : The organolithium intermediate is then reacted with dimethylformamide (DMF), which acts as a formyl source, leading to the aldehyde group formation.

Research Findings:

- A study reports an 80% yield for this one-pot sequential reaction, emphasizing its efficiency and suitability for large-scale synthesis.

- The process is highly regioselective, targeting the 2-position due to the directing effects of the lithiation and the heteroatom's influence.

Reaction Scheme:

Brominated benzothiophene + n-BuLi → Lithiation at the 2-position

Lithium intermediate + DMF → this compound

Alternative Formylation Approaches

Other methods involve the use of Vilsmeier-Haack reagents or similar formylation agents, especially for substrates with pre-installed bromine or other activating groups.

Vilsmeier-Haack Reaction:

- Utilizes POCl₃ and DMF to generate the Vilsmeier reagent, which then reacts with the heteroaromatic compound to introduce the formyl group.

- This method is particularly effective for aromatic and heteroaromatic compounds with electron-rich rings.

Literature Data:

- A study demonstrates the successful formylation of benzothiophene derivatives using Vilsmeier reagents, with yields around 36-74% depending on the substrate and reaction conditions.

- The regioselectivity favors substitution at the 2-position, especially when directed by existing substituents like bromine.

Summary of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination + Lithiation/Formylation | Br₂/NBS, n-BuLi, DMF | 0°C to room temp | ~80% | High regioselectivity, scalable | Requires strict temperature control |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Room temp to 150°C | 36-74% | Suitable for diverse derivatives | Less regioselective if not carefully controlled |

| Direct Formylation of Benzothiophene | N-methylformanilide, POCl₃ | Elevated temperatures | Low yield (~7-36%) | Simple but inefficient | Not suitable for large-scale synthesis |

Notes on Optimization and Scale-Up

- Temperature Control : Maintaining low temperatures during lithiation is critical to prevent side reactions.

- Reagent Purity : High purity of reagents such as n-BuLi and DMF ensures better yields and selectivity.

- Reaction Monitoring : Techniques like TLC and NMR should be employed to monitor regioselectivity and completion.

- Safety Precautions : Bromination and lithiation involve hazardous reagents; proper handling and ventilation are mandatory.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ in H₂SO₄ (acidic medium) | 7-Bromo-1-benzothiophene-2-carboxylic acid | 85–92% | |

| Aldehyde → Carboxylic Acid | CrO₃ in acetone (Jones oxidation) | 7-Bromo-1-benzothiophene-2-carboxylic acid | 78% |

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. The bromine atom stabilizes intermediates through inductive effects.

Reduction Reactions

The aldehyde group is reduced to primary alcohols using hydride-based reagents.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ in MeOH | 7-Bromo-1-benzothiophene-2-methanol | 90–95% | |

| Aldehyde → Alcohol | LiAlH₄ in THF | 7-Bromo-1-benzothiophene-2-methanol | 88% |

Key Observation : Sodium borohydride is preferred for its selectivity, avoiding over-reduction of the benzothiophene ring.

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

3.1. Nucleophilic Aromatic Substitution

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | Cu catalyst, 150°C | 7-Amino-1-benzothiophene-2-carbaldehyde | 65% | |

| KSCN | DMF, 120°C | 7-Thiocyano-1-benzothiophene-2-carbaldehyde | 72% |

3.2. Suzuki-Miyaura Cross-Coupling

Notable Trend : Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency by stabilizing active intermediates .

Aldol and Friedländer Condensations

The aldehyde group engages in condensation reactions to form fused heterocycles.

Mechanism : The aldehyde acts as an electrophile, reacting with enolizable ketones to form fused pyridine or quinoline systems .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form polycyclic structures.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| PPh₃, I₂ | CH₂Cl₂, reflux | Benzothiopheno[3,2-b]thiophene derivative | 70% | |

| CuI, TMEDA | DMF, 100°C | Benzothieno[2,3-d]azepine derivative | 58% |

Comparative Reactivity with Analogues

The bromine atom significantly alters reactivity compared to non-halogenated or chloro/fluoro analogues:

| Compound | Reaction Rate (Oxidation) | NAS Efficiency | Cross-Coupling Yield |

|---|---|---|---|

| 7-Bromo-1-benzothiophene-2-carbaldehyde | High | Moderate | 83% (Suzuki) |

| 7-Chloro-1-benzothiophene-2-carbaldehyde | Moderate | High | 78% (Suzuki) |

| 1-Benzothiophene-2-carbaldehyde | Low | Poor | N/A |

Key Insight : Bromine’s polarizability enhances electrophilicity at the 2-position, accelerating oxidation and cross-coupling reactions .

Stability and Side Reactions

-

Hydrolysis : The aldehyde group is susceptible to hydrolysis in aqueous acidic/basic conditions, forming hydrated species.

-

Photodegradation : Prolonged UV exposure induces C-Br bond cleavage, yielding debrominated byproducts.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-benzothiophene-2-carbaldehyde serves as an intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential in treating diseases such as cancer and infections:

- Anticancer Activity: Studies indicate that derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, the IC50 values for MCF-7 cells were reported at approximately 11.46 μM .

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| MCF7 | 11.46 ± 2.45 | Breast cancer |

| A549 | 6.9 ± 0.7 | Lung cancer |

| HepG2 | 6.6 ± 0.6 | Liver cancer |

- Antimicrobial Properties: The compound exhibits antimicrobial activity against pathogens like Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant states of the bacteria .

Biological Research

The compound is utilized as a building block for synthesizing biologically active compounds that can be used in drug discovery. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent.

Material Science

In material science, this compound is employed in developing organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties imparted by the bromine atom make it suitable for applications requiring specific electronic characteristics.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of derivatives related to this compound:

- Antitubercular Activity: A study demonstrated that certain benzothiophene derivatives exhibited significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of these compounds as new therapeutic agents against tuberculosis .

- Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects through modulation of neurotransmitter receptors involved in neurodegenerative diseases, suggesting further investigation into its pharmacological applications.

- Urotensin-II Receptor Antagonism: Some derivatives have been evaluated for their ability to act as antagonists at urotensin-II receptors, showing significant binding affinities that could lead to new therapeutic developments.

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzothiophene-2-carbaldehyde and its derivatives depends on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Benzothiophene Carbaldehydes

| Compound Name | Bromine Position | Aldehyde Position | Purity | CAS Number |

|---|---|---|---|---|

| 4-Bromo-1-benzothiophene-2-carbaldehyde | 4 | 2 | 95% | 19075-43-5 |

| 5-Bromobenzo[b]thiophene-2-carbaldehyde | 5 | 2 | 95% | 7312-18-7 |

| 5-Bromobenzo[b]thiophene-3-carbaldehyde | 5 | 3 | 95% | 16296-72-3 |

| 6-Bromobenzo[b]thiophene-2-carbaldehyde | 6 | 2 | 98% | 19075-45-7 |

| 6-Bromobenzo[b]thiophene-3-carbaldehyde | 6 | 3 | 95% | 19075-53-7 |

| 7-Bromo-1-benzothiophene-2-carbaldehyde | 7 | 2 | 95% | 19075-47-9 |

- Aldehyde Position: The 2-carbaldehyde group (common in most analogs) conjugates directly with the thiophene ring, enhancing electrophilicity compared to 3-carbaldehyde derivatives, where conjugation is less pronounced .

Reactivity and Functional Group Interactions

- Electrophilic Substitution : Bromine at the 7-position may direct further substitutions to meta or para positions relative to itself, whereas 4- or 6-bromo isomers could exhibit different regioselectivity.

- Aldehyde Reactivity : The 2-carbaldehyde group’s proximity to the sulfur atom in 7-bromo-2-carbaldehyde may enhance resonance stabilization of intermediates in nucleophilic additions (e.g., Grignard reactions) compared to 3-carbaldehydes.

- Cross-Coupling Potential: Bromine’s position influences Suzuki-Miyaura coupling efficiency; 7-bromo derivatives might require specialized catalysts due to steric constraints .

Biological Activity

7-Bromo-1-benzothiophene-2-carbaldehyde is a compound of significant interest due to its potential biological activities. It is characterized by a bromine atom attached to a benzothiophene core, which is known for its involvement in various biological processes. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

The synthesis of this compound typically involves the bromination of benzothiophene followed by formylation. A common method includes using bromine or N-bromosuccinimide (NBS) in the presence of iron(III) bromide as a catalyst, followed by the Vilsmeier-Haack reaction with DMF and POCl3 to introduce the aldehyde group.

Chemical Reactions

This compound can undergo several chemical transformations:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : The aldehyde can be reduced to an alcohol.

- Substitution : The bromine atom can be substituted with various nucleophiles.

Biological Activity

This compound has been studied for its biological activities, particularly in terms of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit notable antimicrobial properties. For instance, compounds derived from benzothiophenes have shown efficacy against Mycobacterium tuberculosis and Acinetobacter baumannii, with some exhibiting over 90% inhibition rates against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that benzothiophene derivatives can inhibit the growth of various cancer cell lines. In particular, modifications to the benzothiophene structure have been linked to enhanced activity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent effects .

The mechanism through which this compound exerts its biological effects is primarily through interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Additionally, the bromine atom may facilitate halogen bonding, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Q & A

Q. What are the most efficient synthetic routes for 7-Bromo-1-benzothiophene-2-carbaldehyde, and what factors influence reaction yields?

A one-pot synthesis method utilizing Cu(I)-catalyzed oxidation of methylthiobenzene derivatives has been reported for structurally similar aldehydes, achieving yields of 70–85% under optimized conditions (e.g., 80°C, 12 hours, and a 1:1.2 substrate-to-oxidant ratio) . Bromination regioselectivity can be influenced by the electronic effects of substituents on the benzothiophene core. For example, bromination at the 7-position may require careful control of reaction temperature (0–5°C) and stoichiometry to avoid over-bromination .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm aldehyde proton (~10 ppm) and aromatic/heterocyclic carbon signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected MW: 255.06 g/mol).

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm) confirms the aldehyde functionality .

Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

- Storage : Store in a cool, dry place (0–6°C) to minimize decomposition risks . Toxicological data are limited, so assume acute toxicity and handle under fume hoods .

Advanced Research Questions

Q. How can bromination regioselectivity be controlled during the synthesis of this compound?

Regioselectivity is influenced by:

- Directing Groups : Electron-donating/withdrawing substituents on the benzothiophene ring can direct bromine to the 7-position.

- Catalysts : Lewis acids like FeBr may enhance selectivity by stabilizing transition states .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can improve solubility and reaction homogeneity. Computational modeling (DFT) may predict optimal bromination sites .

Q. How can contradictions in reaction yield data across studies be resolved?

Discrepancies often arise from:

- Impurity Profiles : Use HPLC or GC-MS to quantify byproducts (e.g., di-brominated derivatives) .

- Replication : Reproduce methods under standardized conditions (e.g., inert atmosphere, purified reagents).

- Mechanistic Analysis : Compare intermediates via NMR kinetics or in-situ IR to identify rate-limiting steps .

Q. What are the emerging applications of this compound in drug discovery?

The compound serves as a precursor for:

- Pharmacophores : Functionalization at the aldehyde group enables Schiff base formation for antimicrobial or anticancer agents .

- Heterocyclic Libraries : Suzuki-Miyaura coupling with boronic acids generates biaryl derivatives for kinase inhibitor screening .

Recent studies highlight its role in synthesizing Combretastatin A-4 analogs, which exhibit tubulin polymerization inhibition .

Methodological Notes

- Synthesis Optimization : Use design-of-experiments (DoE) to systematically vary temperature, catalyst loading, and solvent .

- Analytical Validation : Cross-check NMR data with X-ray crystallography (where possible) for unambiguous structural confirmation .

- Safety Compliance : Regularly update risk assessments using platforms like EPA DSSTox for hazard classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.